molecular formula C8H3BrF4O2 B1382802 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 1881295-62-0

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1382802
CAS No.: 1881295-62-0
M. Wt: 287.01 g/mol
InChI Key: ZVMUBRDZSCXJKI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: is an aromatic carboxylic acid with the molecular formula C8H3BrF4O2. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substituents make it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used to design and synthesize new drug candidates. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: The compound is employed in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, dyes, and other industrial products .

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 5-Bromo-2-fluorobenzotrifluoride

Uniqueness: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMUBRDZSCXJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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